molecular formula C15H20N4O6S B2485420 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine CAS No. 694467-66-8

4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine

Cat. No.: B2485420
CAS No.: 694467-66-8
M. Wt: 384.41
InChI Key: HNKWNZDAUBPKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is a complex organic compound that features a piperazine ring, a morpholine ring, and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.

Scientific Research Applications

4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperazine and morpholine rings provide structural stability and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
  • 4-[4-(4-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
  • 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]piperidine

Uniqueness

4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is unique due to the specific positioning of the nitrobenzenesulfonyl group and the combination of piperazine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKWNZDAUBPKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.